N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
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Overview
Description
N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound featuring a pyridyl group, a furochromenone core, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Furochromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furochromenone core.
Reduction: Reduction reactions can target the carbonyl group in the furochromenone structure.
Substitution: The pyridyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide
- N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)pentanamide
Uniqueness
N-[2-(4-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furochromenone core, in particular, provides a rigid and planar structure that can interact with various biological targets, while the pyridyl group offers additional sites for chemical modification and interaction.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C25H26N2O4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H26N2O4/c1-14-17(4)30-23-16(3)24-21(13-20(14)23)15(2)19(25(29)31-24)5-6-22(28)27-12-9-18-7-10-26-11-8-18/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,27,28) |
InChI Key |
PQMQRLJZXRDDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=NC=C4)C)C)C |
Origin of Product |
United States |
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